![molecular formula C23H18BrClN4O2S B12051088 N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 476484-46-5](/img/structure/B12051088.png)
N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ブロモフェニル)-2-{[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、ブロモフェニル、クロロフェニル、メトキシフェニル、およびトリアゾリル基の組み合わせを特徴とする複雑な有機化合物です。
製法
合成経路と反応条件
N-(3-ブロモフェニル)-2-{[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの合成は、通常、複数のステップを伴います。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なアルデヒドまたはケトンを含む環化反応によって合成できます。
ブロモフェニル基の導入: このステップは、フェニル環のブロモ化を伴い、制御された条件下で臭素またはN-ブロモスクシンイミド(NBS)を使用して達成できます。
クロロフェニル基とメトキシフェニル基の付加: これらの基は、求核置換反応を通じて導入でき、多くの場合、塩素化およびメトキシ化されたベンゼン誘導体を使用します。
最終的な組み立て: 最後のステップは、一連の縮合反応と置換反応を通じて、トリアゾール環をブロモフェニル、クロロフェニル、およびメトキシフェニル基と結合させることです。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路を最適化する必要があるでしょう。これには、触媒の使用、制御された反応環境、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Chlorophenyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using chlorinated and methoxylated benzene derivatives.
Final Assembly: The final step involves coupling the triazole ring with the bromophenyl, chlorophenyl, and methoxyphenyl groups through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
反応の種類
N-(3-ブロモフェニル)-2-{[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化できます。
還元: 還元は、水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの試薬を使用して達成できます。
置換: 化合物中の臭素原子と塩素原子は、求核置換反応を使用して他の官能基で置換できます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のナトリウムメトキシドによる求核置換。
主要な生成物
酸化: 対応するカルボン酸またはケトンの生成。
還元: 対応するアルコールまたはアミンの生成。
置換: 臭素または塩素を置換した異なる官能基を持つ誘導体の生成。
科学研究への応用
N-(3-ブロモフェニル)-2-{[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、いくつかの科学研究への応用があります。
医薬品化学: 複雑な構造と官能基により、創薬における薬剤フォアとして潜在的に使用できます。
生物学的研究: 抗菌作用や抗がん作用を含むその生物活性についての調査。
材料科学: 特定の電気的または光学的特性を持つ新規材料の開発における使用。
科学的研究の応用
N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
作用機序
N-(3-ブロモフェニル)-2-{[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。トリアゾール環とフェニル基は、酵素または受容体と相互作用して、生物学的経路の阻害または活性化につながる可能性があります。正確な分子標的と経路は、特定の用途によって異なり、さらなる研究が必要です。
類似化合物との比較
類似化合物
- N-(4-ブロモフェニル)-3-フェニルアクリルアミド
- 4,4’-((4-ブロモフェニル)アザニジイル)ジベンザルデヒド
独自性
N-(3-ブロモフェニル)-2-{[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドは、ブロモフェニル、クロロフェニル、メトキシフェニル、およびトリアゾリル基の組み合わせにより、より単純な類似体には見られない特定の化学的および生物学的特性を付与するため、独自です。
この詳細な記事は、N-(3-ブロモフェニル)-2-{[4-(4-クロロフェニル)-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトアミドの合成、反応、応用、作用機序、類似化合物との比較を網羅した包括的な概要を提供します。
特性
CAS番号 |
476484-46-5 |
|---|---|
分子式 |
C23H18BrClN4O2S |
分子量 |
529.8 g/mol |
IUPAC名 |
N-(3-bromophenyl)-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H18BrClN4O2S/c1-31-20-11-5-15(6-12-20)22-27-28-23(29(22)19-9-7-17(25)8-10-19)32-14-21(30)26-18-4-2-3-16(24)13-18/h2-13H,14H2,1H3,(H,26,30) |
InChIキー |
OODJCUOXCOGYQH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


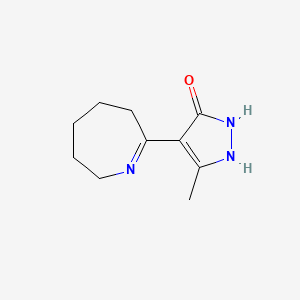

![4-amino-6-tert-butyl-3-[3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one](/img/structure/B12051013.png)


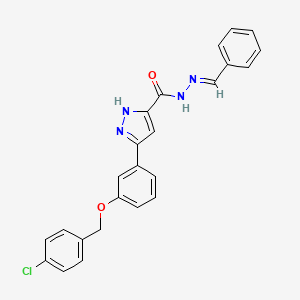
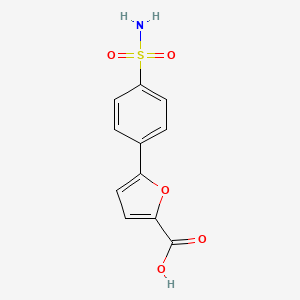
![[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B12051062.png)
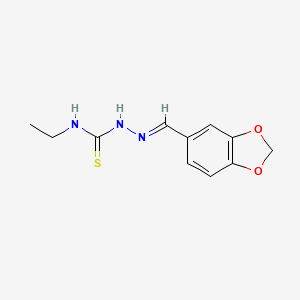
![N-[2-(4-chlorophenyl)ethyl]-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051068.png)
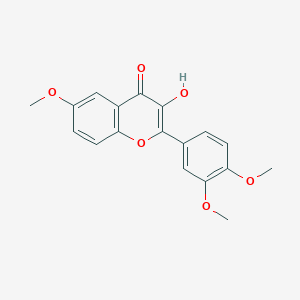
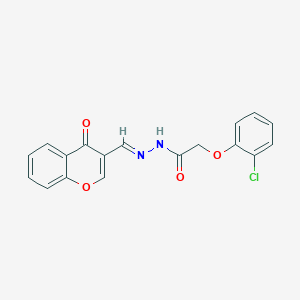

![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051087.png)
